5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound's synthesis often involves complex chemical reactions, employing fluorinating agents to introduce fluorine atoms into the molecular structure. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been used as a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination, indicating the sophistication involved in synthesizing such molecules (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fluorine, methoxy, and sulfonamide groups attached to a benzene ring, which significantly influences its chemical behavior and properties. Studies have provided insights into the crystal structure of related molecules, highlighting π–π interactions and hydrogen-bonding interactions that contribute to their stability and reactivity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitution and cyclooxygenase inhibition, which underlines their potential in pharmaceutical applications. The specific fluorine and sulfonamide functional groups play crucial roles in these processes, affecting the molecule's reactivity and interaction with biological targets (Pal et al., 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure. For instance, the introduction of fluorine atoms increases the compound's stability and affects its solubility in organic solvents. The crystal structures of related benzenesulfonamide derivatives have been extensively studied, revealing the impact of substituents on the molecular conformation and intermolecular interactions (Rodrigues et al., 2015).
科学的研究の応用
Environmental Presence and Human Exposure
Studies have documented the widespread presence and human exposure to various perfluorinated compounds, which share a common fluorine-rich structure with the compound . For instance, Olsen et al. (2004) reported on serum concentrations of perfluorooctanesulfonate and other fluorochemicals in an elderly population, indicating environmental exposure and bioaccumulation Olsen et al., 2004. Similarly, Kannan et al. (2004) measured the levels of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries, highlighting global exposure Kannan et al., 2004.
Pharmacokinetics and Toxicity
Research on the pharmacokinetics and potential toxic effects of fluorinated pyrimidines has been conducted to understand their behavior in biological systems and their safety profile. A study by Feng et al. (1987) on the pharmacokinetics of pyronaridine, a compound with a similar pyrimidine structure, in malaria patients offers insights into the metabolism and therapeutic potential of such compounds Feng et al., 1987. Additionally, a case of 5-fluorouracil–induced encephalopathy reported by Cheung et al. (2008) underscores the importance of understanding the neurological toxicities that can arise from fluorinated pyrimidine use in chemotherapy Cheung et al., 2008.
特性
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-9-7-13(15(17,18)19)22-14(21-9)5-6-20-26(23,24)12-8-10(16)3-4-11(12)25-2/h3-4,7-8,20H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDCCFXWPUQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。